molecular formula C7H3BrFNO4 B1519027 4-Bromo-5-fluoro-2-nitrobenzoic acid CAS No. 1020717-99-0

4-Bromo-5-fluoro-2-nitrobenzoic acid

Cat. No. B1519027
M. Wt: 264 g/mol
InChI Key: JZVCMOJSPCGLTC-UHFFFAOYSA-N
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Description

4-Bromo-5-fluoro-2-nitrobenzoic acid is a halogenated derivative of benzoic acid . It has a molecular weight of 264.01 . It is a solid at room temperature .


Synthesis Analysis

4-Bromo-2-fluorobenzoic acid, a similar compound, can be used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids .


Molecular Structure Analysis

The molecular formula of 4-Bromo-5-fluoro-2-nitrobenzoic acid is C7H3BrFNO4 . The InChI key is JZVCMOJSPCGLTC-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4-Bromo-5-fluoro-2-nitrobenzoic acid is a solid at room temperature . It has a molecular weight of 264.01 .

Scientific Research Applications

  • Synthesis of Biaryl Intermediates

    • Field : Organic Chemistry
    • Application : 4-Bromo-2-fluorobenzoic acid is used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids .
  • Synthesis of p38α MAPK Inhibitors

    • Field : Medicinal Chemistry
    • Application : 5-Fluoro-2-nitrobenzoic acid is an intermediate in the synthesis of novel quinazolinones, potential inhibitors of p38α mitogen-activated protein kinase (MAPK) .
  • Study of Substituted Pyridines Reactions

    • Field : Physical Chemistry
    • Application : 4-Fluoro-2-nitrobenzoic acid has been used to study the reactions of substituted pyridines with the salicyl phosphate dianion .
  • Preparation of Nitro Compounds

    • Field : Organic Chemistry
    • Application : Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid .
    • Method : The specific experimental procedures would depend on the hydrocarbons used and the desired nitro compound. Typically, this involves a direct substitution reaction .
    • Results : The outcome is the formation of nitro compounds, which are a very important class of nitrogen derivatives .
  • Synthesis of N1 - (2,4-dichlorophenyl)-2-amino-5-fluorobenzamide

    • Field : Medicinal Chemistry
    • Application : 5-Fluoro-2-nitrobenzoic acid is an intermediate formed during the synthesis of N1 - (2,4-dichlorophenyl)-2-amino-5-fluorobenzamide .
    • Method : The synthesis likely involves the formation of a benzamide core, possibly through a condensation reaction. The specific procedures would depend on the desired benzamide derivative .
    • Results : The result is the formation of N1 - (2,4-dichlorophenyl)-2-amino-5-fluorobenzamide .
  • Preparation of 1,3,5-trinitrobenzene

    • Field : Organic Chemistry
    • Application : The preparation of 1,3,5-trinitrobenzene provides a good example; direct substitution of 1,3-dinitrobenzene requires long heating with nitric acid in fuming sulfuric acid .
    • Method : The method involves long heating of 1,3-dinitrobenzene with nitric acid in fuming sulfuric acid .
    • Results : The result is the formation of 1,3,5-trinitrobenzene .
  • Negishi-type Coupling

    • Field : Organic Chemistry
    • Application : 4-Bromo-2-nitrobenzoic acid undergoes Negishi-type coupling with dimethylzinc in the presence of palladium-phosphine catalysis .
    • Method : The specific experimental procedures would depend on the dimethylzinc used and the desired compound. Typically, this involves a palladium-phosphine catalyzed cross-coupling reaction .
    • Results : The outcome is the formation of the desired compound through Negishi-type coupling .
  • Modulator of Dopamine Neurotransmission

    • Field : Neuropharmacology
    • Application : 4-Bromo-2,5-difluorobenzoic acid has shown significant potential in pharmaceutical applications. Its pharmacological properties make it suitable for various medical uses. One notable application of 4-Bromo-2,5-difluorobenzoic acid lies in its role as a modulator of dopamine neurotransmission, specifically as a dopaminergic stabilizer .
    • Method : The specific experimental procedures would depend on the desired outcome and the specific context of use .
    • Results : The result is the modulation of dopamine neurotransmission, which could have potential therapeutic benefits .

Safety And Hazards

4-Bromo-5-fluoro-2-nitrobenzoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, and spray. Use of personal protective equipment is advised .

properties

IUPAC Name

4-bromo-5-fluoro-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNO4/c8-4-2-6(10(13)14)3(7(11)12)1-5(4)9/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZVCMOJSPCGLTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652029
Record name 4-Bromo-5-fluoro-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-5-fluoro-2-nitrobenzoic acid

CAS RN

1020717-99-0
Record name 4-Bromo-5-fluoro-2-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020717-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-5-fluoro-2-nitrobenzoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID60652029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1020717-99-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Yu, Y Zhang, J Yang, H Xu, S Lan, B Zhao… - European Journal of …, 2023 - Elsevier
… Firstly, 4-bromo-3-fluorobenzoic acid (32) underwent nitration to yield 4-bromo-5-fluoro-2-nitrobenzoic acid (33) under the catalysis of H 2 SO 4 . Subsequently, it was esterified to afford …
Number of citations: 0 www.sciencedirect.com
M Guravaiah, T Sruthi, VD Jadhav, R Doddipalla… - Sustainable Chemistry …, 2023 - Elsevier
… (19) with acids including benzoic acid (13a), 3,3-difluorocyclobutanecarboxylic acid (13o), monomethyl ester of 2,2-cyclopropylmalonic acid (13p), 4-bromo-5-fluoro-2-nitrobenzoic acid (…
Number of citations: 0 www.sciencedirect.com

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